![molecular formula C10H18N6O2 B4140805 N-[2-(diethylamino)ethyl]-5-nitro-4,6-pyrimidinediamine](/img/structure/B4140805.png)
N-[2-(diethylamino)ethyl]-5-nitro-4,6-pyrimidinediamine
Overview
Description
Synthesis Analysis
This involves the methods and procedures used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, density, reactivity, and stability .Scientific Research Applications
- Procainamide has been investigated for its antibacterial properties. In a study, a complex was synthesized by reacting procainamide with sodium tetraphenyl borate. The resulting ion-associate complex exhibited antibacterial activity . Further research could explore its potential as an antimicrobial agent.
- The monomer 2-(diethylamino)ethyl methacrylate (DPAEMA) contains a similar diethylaminoethyl group. DPAEMA-based polymers, when modified with ferrocene moieties, can serve as polymeric mediators in electrochemical biosensors . These biosensors find applications in detecting biomolecules and environmental pollutants.
- Due to its pH-dependent hydrophobicity, DPAEMA is an ideal candidate for synthesizing pH-responsive nanoparticles. Under acidic conditions (pH < 6.2), it transitions into a hydrophobic state. Researchers have used DPAEMA as a comonomer to create pH-sensitive drug delivery systems for biological applications .
- Substituted polyacrylamides, including those containing DPAEMA-like groups, have promising applications in biomedicine. Researchers synthesize polymers to create nanocontainers for targeted drug delivery. These containers respond to changes in temperature and/or pH, allowing precise drug release at diseased sites .
- Computational chemistry plays a crucial role in understanding molecular properties. Researchers have used DFT calculations to explore the electronic characteristics of procainamide complexes. By analyzing frontier molecular orbitals and vibrational frequencies, they gain insights into the complex’s behavior .
- Poly(N-[2-(diethylamino)ethyl]acrylamide) exhibits thermosensitive behavior. Its solubility changes with temperature, making it useful for controlled drug release. Researchers have studied its phase transitions and responsiveness in the temperature range of 13–79°C .
Antibacterial Activity
Electrochemical Biosensors
pH-Responsive Nanoparticles
Biomedical Nanocontainers
Density Functional Theory (DFT) Studies
Thermosensitive Behavior
These applications highlight the versatility of procainamide and related compounds, spanning antibacterial properties, drug delivery, and computational studies. Further research can uncover additional uses and optimize their potential in various scientific contexts. 🌟 .
Safety and Hazards
properties
IUPAC Name |
4-N-[2-(diethylamino)ethyl]-5-nitropyrimidine-4,6-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N6O2/c1-3-15(4-2)6-5-12-10-8(16(17)18)9(11)13-7-14-10/h7H,3-6H2,1-2H3,(H3,11,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPULWDQGQAKHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC=NC(=C1[N+](=O)[O-])N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(diethylamino)ethyl]-5-nitropyrimidine-4,6-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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